molecular formula C18H15N3O3 B2629235 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide CAS No. 946341-58-8

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide

Cat. No.: B2629235
CAS No.: 946341-58-8
M. Wt: 321.336
InChI Key: NOZCVVHMYBQBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a molecular framework that combines an isoxazole ring with a benzamide group. This structure is closely related to several pharmacologically active agents, suggesting its potential utility in early-stage drug discovery programs. The isoxazole moiety is a privileged structure in drug design, found in compounds with a range of biological activities. For instance, derivatives of 4-phenoxy-phenyl isoxazole have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a crucial enzyme in fatty acid metabolism that is considered a promising target for cancer therapeutics . Furthermore, the benzamide group is a common feature in molecules designed to interact with biological targets, such as novel benzamides bearing pyrazole or indazole nuclei that have been shown to induce apoptosis in cancer cells via the p53 pathway . The specific 5-phenylisoxazol-3-yl subunit is a recognized building block in the synthesis of more complex bioactive molecules . Primary Research Applications: • Anticancer Agent Discovery: Serves as a key intermediate for synthesizing and evaluating new molecules targeting metabolic enzymes like ACC or apoptosis pathways . • Enzyme Inhibition Studies: The core structure is relevant for exploring inhibitors against enzymes such as dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer agents . • Chemical Biology & SAR Analysis: Useful as a scaffold for structure-activity relationship (SAR) studies to optimize potency and selectivity of lead compounds . Note on Usage: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-18(23)13-6-8-14(9-7-13)20-17(22)11-15-10-16(24-21-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCVVHMYBQBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide typically involves the following steps:

    Formation of the Phenylisoxazole Moiety: This step involves the cyclization of appropriate precursors to form the isoxazole ring. Common reagents include hydroxylamine and phenylacetic acid derivatives.

    Acetamido Linkage Formation: The phenylisoxazole is then reacted with an acylating agent to introduce the acetamido group.

    Benzamide Group Introduction: Finally, the acetamido intermediate is coupled with a benzoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is its role as an anti-inflammatory agent. Compounds with similar structures have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. This inhibition can be beneficial in treating conditions such as arthritis, where inflammation is a key symptom .

Cancer Treatment

The compound may also exhibit anticancer properties by modulating various signaling pathways involved in tumor growth and metastasis. Isoxazole derivatives have been identified as potential Wnt/β-catenin signaling pathway agonists, which are crucial in cancer biology . This suggests that this compound could be explored for its efficacy in cancer treatment.

Neurological Disorders

Research indicates that compounds with isoxazole moieties can influence neuroinflammatory responses. This positions this compound as a candidate for further investigation in the treatment of neurodegenerative diseases, potentially offering protective effects against neuronal damage .

COX Inhibition

As mentioned, the compound's structural similarity to known COX inhibitors suggests it may function by blocking the COX-2 enzyme, thereby reducing prostaglandin synthesis and alleviating inflammation .

Modulation of Signaling Pathways

The activation of Wnt/β-catenin signaling by isoxazole derivatives indicates that this compound could influence cellular processes such as proliferation and differentiation, which are vital in both cancer progression and normal cellular function .

Experimental Models

In vitro studies using cell lines have shown that compounds similar to this compound can reduce inflammatory markers significantly when exposed to pro-inflammatory stimuli. These findings support the hypothesis that this compound may serve as a viable therapeutic option for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison with Benzoxazole Analogs

Compound Heterocycle Substituent Key Biological Activity Reference
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide Isoxazole Phenyl Not explicitly reported N/A
12f Benzoxazole 5-Methyl Apoptosis induction (HepG2)
8b Benzoxazole 5-Chloro VEGFR-2 inhibition

Triazole and HDAC-Targeting Compounds

Compounds like N-hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide (11) incorporate triazole rings and hydroxamate groups, enabling histone deacetylase (HDAC) inhibition . In contrast, the target compound lacks the metal-binding hydroxamate motif, suggesting divergent mechanisms. HDAC inhibitors in further integrate dioxopiperidin-3-yl or isoindolinyl groups for proteolysis-targeting chimera (PROTAC) activity, a feature absent in the simpler isoxazole-benzamide scaffold .

Structural Analogs with Modified Backbones

Patent-derived compounds (e.g., N-(2-(3-CYANO-6-(2-(PIPERIDIN-4-YLIDENE)ACETAMIDO)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-4-YL-Amino)Pyrimidin-5-Yl)-4-(Dimethylamino)Benzamide) feature elongated backbones with piperidin-ylidene or tetrahydrofuran-3-yl-oxy groups, enhancing solubility or target affinity . These modifications contrast with the compact isoxazole-benzamide structure, which may prioritize metabolic stability over multi-target engagement.

Apoptosis-Inducing Agents

Benzoxazole derivatives in and demonstrate apoptosis induction via Bcl-2 suppression and Caspase-3 activation. While the target compound’s isoxazole ring may similarly influence apoptosis pathways, its phenyl substituent could alter binding kinetics compared to chloro/methyl groups in benzoxazole analogs .

Table 2: Apoptotic Protein Modulation in HepG2 Cells

Compound BAX Upregulation Bcl-2 Downregulation Caspase-3 Activation Reference
12 series (e.g., 12f) Yes Yes Yes
Target compound Not reported Not reported Not reported N/A

Biological Activity

4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing from diverse research studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

This structure features an acetamido group attached to a benzamide moiety, with a phenylisoxazole substituent that may contribute to its biological activities.

Antifungal and Insecticidal Properties

Research indicates that derivatives of benzamides, including this compound, exhibit notable antifungal and insecticidal properties. For instance, compounds structurally related to this benzamide have shown promising results against various fungal pathogens and insect pests.

Table 1: Antifungal Activities of Related Compounds

CompoundTarget OrganismInhibition Rate (%)
14hPyricularia oryae77.8
14eSclerotinia sclerotiorum55.6
14kBotrytis cinerea66.7

The compound has demonstrated significant activity against pathogens such as Pyricularia oryae, with inhibition rates reaching up to 77.8% at certain concentrations .

Toxicity Assessments

Toxicity studies have been conducted using zebrafish embryos, revealing that the lethal concentration (LC50) for related compounds was approximately 14.01 mg/L. This suggests that while these compounds are effective against pests, they also warrant careful evaluation regarding their environmental impact and safety for non-target organisms .

Study on Analgesic Activity

A related class of compounds, including those with an oxazole ring, has been evaluated for analgesic properties. The results indicated that certain derivatives exhibited significant inhibition of the COX-2 enzyme, which is crucial in pain and inflammation pathways. For example:

  • IC50 values for some derivatives were as low as 0.019 μM, indicating potent activity compared to established drugs like celecoxib (IC50 = 0.05 μM) .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. In a study comparing various oxazolones, one derivative achieved a remarkable reduction in edema compared to standard treatments like aspirin . This highlights the therapeutic potential of benzamide derivatives in managing inflammatory conditions.

Mechanistic Insights

Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in inflammation and pain signaling pathways. Such computational approaches aid in understanding how structural variations influence biological activity.

Q & A

Basic: What are the optimized synthetic routes for 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide?

Answer:
A common method involves condensation reactions between substituted benzaldehydes and acetamide precursors. For example, refluxing 4-amino derivatives (e.g., 4-amino-triazoles) with substituted benzaldehydes in absolute ethanol and glacial acetic acid under controlled conditions (4–6 hours, 80–100°C) yields the target compound . Purification typically involves solvent evaporation under reduced pressure followed by recrystallization. Alternative routes may use coupling agents like EDCI/HOBt for amide bond formation, as seen in benzamide-based HDAC inhibitor syntheses . Key parameters include solvent polarity (ethanol vs. DMF), acid catalysis, and stoichiometric ratios to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of the isoxazole ring and acetamido linkage. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 168–170 ppm are diagnostic .
  • HPLC-PDA/MS : Ensures purity (>95%) and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • Vibrational spectroscopy (FTIR) : Detects key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Basic: How is the biological activity of this compound evaluated in vitro?

Answer:
Standard assays include:

  • Antiproliferative assays (MTT/XTT) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Enzyme inhibition studies : For HDACs or kinases, using fluorogenic substrates (e.g., Ac-Lys-AMC for HDACs) .
  • Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative strains .
    Dose-response curves and statistical validation (e.g., ANOVA) are mandatory. Positive controls (e.g., SAHA for HDACs) ensure assay reliability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

  • Core modifications : Replace the isoxazole ring with triazoles or benzothiazoles to enhance metabolic stability .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to modulate electronic properties and binding affinity .
  • Bioisosteric replacements : Swap the acetamido linker with sulfonamide or urea groups to improve solubility .
    SAR data should be validated via iterative synthesis and parallel artificial membrane permeability assays (PAMPA) for bioavailability .

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with targets like HDAC8 or PTP1B. Key residues (e.g., Zn²⁺ in HDAC active sites) guide ligand positioning .
  • Molecular dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100 ns trajectories. RMSD/RMSF analyses identify flexible regions .
  • ADMET prediction (QikProp) : Estimates logP (<5), PSA (<90 Ų), and CYP450 inhibition to prioritize candidates with favorable pharmacokinetics .

Advanced: How to resolve contradictions in reported biological data?

Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in buffer pH, incubation time, or cell passage number. Standardize protocols using CLSI guidelines .
  • Compound purity : Verify via orthogonal methods (HPLC + LC-MS). Impurities >2% can skew results .
  • Target selectivity : Use isoform-specific assays (e.g., HDAC1 vs. HDAC6) to confirm off-target effects .

Advanced: What strategies enhance pharmacokinetic properties without compromising activity?

Answer:

  • Prodrug design : Introduce ester or phosphate groups at the benzamide nitrogen for enhanced oral absorption .
  • Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve aqueous solubility and reduce clearance .
  • Metabolic shielding : Fluorinate vulnerable positions (e.g., ortho to acetamido) to block CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.